molecular formula C15H12O6 B1241145 Dehydroaltenusin

Dehydroaltenusin

Cat. No. B1241145
M. Wt: 288.25 g/mol
InChI Key: YWYZLBQRCUAQAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dehydroaltenusin is a natural product found in Talaromyces flavus and Alternaria alternata with data available.

Scientific Research Applications

Anti-tumor Properties

Dehydroaltenusin has been recognized for its notable anti-tumor effects. It acts as a specific inhibitor of mammalian DNA polymerase α, a key player in DNA replication. This compound selectively inhibits the activity of mammalian DNA polymerase α without affecting other polymerases or DNA metabolic enzymes. Studies have shown that dehydroaltenusin suppresses the proliferation of human cancer cells and demonstrates promising results in vivo as a suppressor of solid tumors. Histopathological examinations have revealed significant tumor necrosis and a decrease in the mitotic index in the presence of dehydroaltenusin, highlighting its potential as an anti-cancer treatment (Maeda et al., 2007).

Specificity and Binding Mechanism

The uniqueness of dehydroaltenusin lies in its specificity and mode of action. It has been found to inhibit only mammalian DNA polymerase α, showing no effect on other replicative polymerases or plant and vertebrate species' polymerase α. This specificity is attributed to its competitive inhibition with the template-primer and non-competitive inhibition with the dNTP substrate. Dehydroaltenusin binds to the core domain of the largest subunit of mammalian DNA polymerase α, indicating a specific interaction that disrupts DNA replication processes. This specificity makes dehydroaltenusin a valuable tool for understanding DNA replication and as a potential therapeutic agent (Mizushina et al., 2000).

Derivative Studies and Cellular Effects

Further research on derivatives of dehydroaltenusin has shed light on its structural-functional relationship and its impact on cellular processes. Derivatives have been studied to understand the crucial structural components for its inhibitory effect. Dehydroaltenusin and its derivatives have shown to arrest cell proliferation, particularly in cancer cell lines, by inducing G1/S phase arrest and preventing thymidine incorporation, indicating a blockade in DNA replication initiation. Additionally, these compounds have been observed to induce apoptosis in cells, further emphasizing their potential in cancer treatment and as molecular probes for DNA replication studies (Kamisuki et al., 2002).

properties

IUPAC Name

3,7-dihydroxy-9-methoxy-4a-methylbenzo[c]chromene-2,6-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O6/c1-15-6-12(18)10(16)5-9(15)8-3-7(20-2)4-11(17)13(8)14(19)21-15/h3-6,17-18H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWYZLBQRCUAQAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12C=C(C(=O)C=C1C3=C(C(=CC(=C3)OC)O)C(=O)O2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401045491
Record name Dehydroaltenusin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401045491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6H-Dibenzo[b,d]pyran-2,6(4aH)-dione,3,7-dihydroxy-9-methoxy-4a-methyl-, (4aS)-

CAS RN

34279-44-2
Record name Dehydroaltenusin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401045491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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